2,3,4-Trifluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
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Overview
Description
2,3,4-Trifluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid , also known by its IUPAC name 2,3,4-trifluoro-5-methylbenzoic acid , is a chemical compound with the molecular formula C~8~H~5~F~3~O~2~ . It belongs to the class of benzoic acids and contains three fluorine atoms, which significantly influence its properties .
Synthesis Analysis
The synthesis of this compound involves several steps, including fluorination and carboxylation. Researchers have explored various synthetic routes, optimizing conditions to achieve high yields. Detailed studies on the reaction mechanisms and intermediates are essential for efficient synthesis .
Molecular Structure Analysis
The molecular structure of 2,3,4-Trifluoro-5-methylbenzoic acid consists of a benzene ring substituted with three fluorine atoms (at positions 2, 3, and 4) and a carboxylic acid group (at position 5). The trifluoromethyl group enhances its acidity, making it a valuable building block in organic synthesis .
Chemical Reactions Analysis
This compound participates in various chemical reactions, including nucleophilic substitutions, esterifications, and metal-catalyzed transformations. Its trifluoromethyl group can act as an excellent leaving group, facilitating substitution reactions. Researchers have investigated its reactivity in diverse contexts .
Physical And Chemical Properties Analysis
Mechanism of Action
The precise mechanism of action for 2,3,4-Trifluoro-5-methylbenzoic acid depends on its application. In some cases, it serves as a catalyst or a precursor for more complex molecules. Understanding its interactions with other compounds and biological systems is crucial for unlocking its full potential .
Safety and Hazards
properties
IUPAC Name |
2,3,4-trifluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4/c1-12(2,3)20-11(19)16-6-4-5(10(17)18)7(13)9(15)8(6)14/h4H,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWWAPIUYZXTRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=C(C(=C1)C(=O)O)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(Tert-butoxy)carbonyl]amino}-2,3,4-trifluorobenzoic acid |
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